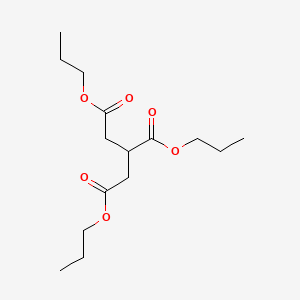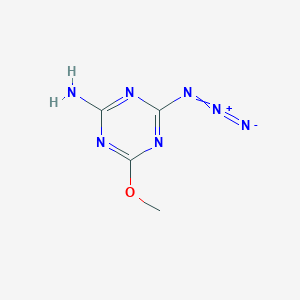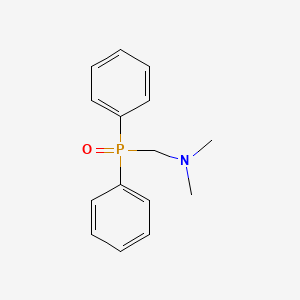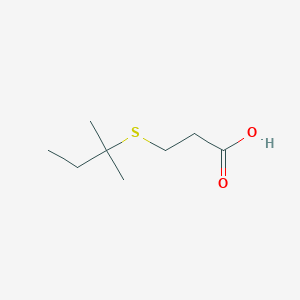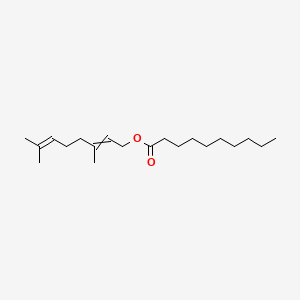
3,7-Dimethylocta-2,6-dien-1-YL decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-2,6-dien-1-YL decanoate, also known as geranyl decanoate, is an ester compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes a decanoate ester linked to a geranyl group. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various substituted geranyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, the alcohol counterpart of geranyl decanoate.
Geranyl acetate: An ester similar to geranyl decanoate but with an acetate group instead of a decanoate group.
Geranyl butyrate: Another ester with a butyrate group
Uniqueness: 3,7-Dimethylocta-2,6-dien-1-YL decanoate is unique due to its longer carbon chain (decanoate) compared to other similar esters, which imparts different physical and chemical properties, such as higher boiling point and enhanced stability .
Eigenschaften
CAS-Nummer |
10471-94-0 |
|---|---|
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl decanoate |
InChI |
InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3 |
InChI-Schlüssel |
ICAWXCQTUNYABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
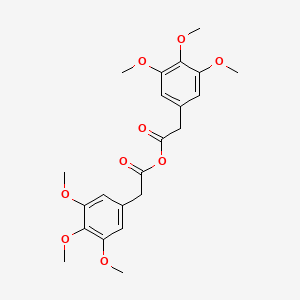
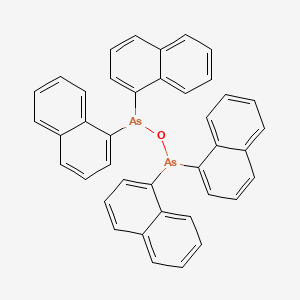
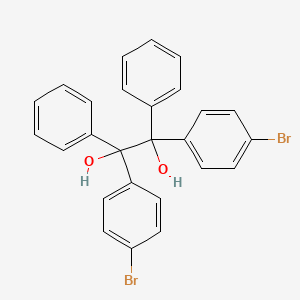
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
